2-(5-Fluoro-2-pyridyl)imidazole-4-methanol
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Overview
Description
2-(5-Fluoro-2-pyridyl)imidazole-4-methanol is a heterocyclic compound that features both a pyridine and an imidazole ring in its structure. The presence of a fluorine atom on the pyridine ring and a hydroxymethyl group on the imidazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-pyridyl)imidazole-4-methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: 2-(5-Fluoro-2-pyridyl)imidazole-4-carboxylic acid.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyridyl-imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-pyridyl)imidazole-4-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-pyridyl)imidazole-4-methanol involves its interaction with specific molecular targets. The fluorine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoro-2-pyridyl)imidazole-4-carboxylic acid
- 2-(5-Fluoro-2-pyridyl)imidazole-4-amine
- 2-(5-Fluoro-2-pyridyl)imidazole-4-thiol
Uniqueness
2-(5-Fluoro-2-pyridyl)imidazole-4-methanol is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic applications. Additionally, the fluorine atom on the pyridine ring can significantly influence the compound’s biological activity and binding affinity to molecular targets .
Properties
Molecular Formula |
C9H8FN3O |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
[2-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8FN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
InChI Key |
GDXLMCQISOOFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC=C(N2)CO |
Origin of Product |
United States |
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